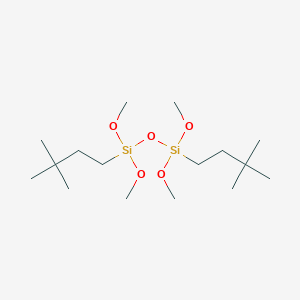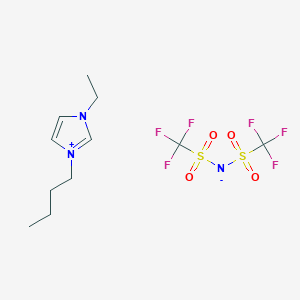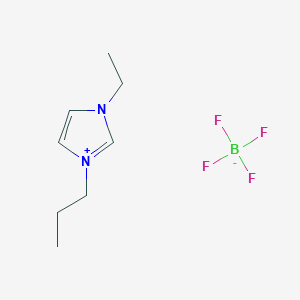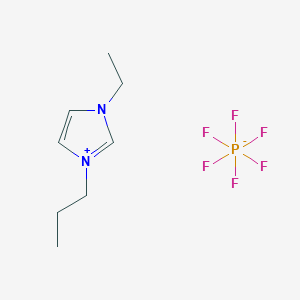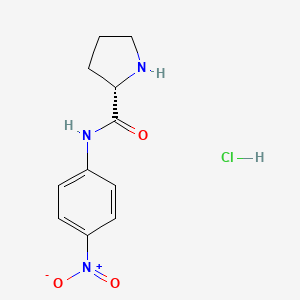
L-Proline-4-nitroanilide hydrochloride; 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Proline-4-nitroanilide hydrochloride (L-PNA-HCl) is an important organic compound used in a variety of scientific and industrial applications. It is a white, crystalline solid with a melting point of 165-167°C, and is soluble in water and ethanol. L-PNA-HCl is a versatile reagent that is used in a number of different synthetic pathways and is also used for a variety of analytical purposes. In addition to its use as a reagent, L-PNA-HCl has also been studied for its potential as a therapeutic agent.
作用机制
The exact mechanism of action of L-Proline-4-nitroanilide hydrochloride; 95% is not fully understood. However, it is believed that the compound binds to certain protein targets, which in turn modifies the activity of the protein. Additionally, L-Proline-4-nitroanilide hydrochloride; 95% has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and phospholipase A2.
Biochemical and Physiological Effects
L-Proline-4-nitroanilide hydrochloride; 95% has been studied for its potential therapeutic effects. In particular, it has been studied for its anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and phospholipase A2. These effects may have implications for the treatment of a variety of diseases, including cancer, arthritis, and diabetes.
实验室实验的优点和局限性
The main advantage of L-Proline-4-nitroanilide hydrochloride; 95% is its versatility. It can be used in a variety of synthetic pathways and is also useful for analytical purposes. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, the compound is slightly toxic and should be handled with care.
未来方向
There are a number of potential future applications for L-Proline-4-nitroanilide hydrochloride; 95%. These include its potential use as a therapeutic agent for a variety of diseases, such as cancer, arthritis, and diabetes. Additionally, further research could be conducted to better understand the compound’s mechanism of action and to explore its potential as an inhibitor of certain enzymes. Finally, further research could be conducted to study the compound’s potential as a reagent in organic synthesis and as an analytical tool.
合成方法
L-Proline-4-nitroanilide hydrochloride; 95% can be synthesized from proline and 4-nitroaniline in a two-step process. The first step involves reacting proline with nitrous acid to form a diazonium salt. This is followed by the reaction of the diazonium salt with 4-nitroaniline to form L-Proline-4-nitroanilide hydrochloride; 95%. This reaction is often carried out in an aqueous solution of hydrochloric acid and the reaction is usually complete within 15-30 minutes.
科学研究应用
L-Proline-4-nitroanilide hydrochloride; 95% is widely used in scientific research due to its versatility. It is often used as a reactant in organic synthesis and as a reagent for analytical purposes. It is also used to study the structure and function of proteins, as it can be used to modify proteins in a variety of ways. Additionally, L-Proline-4-nitroanilide hydrochloride; 95% has been studied for its potential as a therapeutic agent, as it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
属性
IUPAC Name |
(2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3.ClH/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17;/h3-6,10,12H,1-2,7H2,(H,13,15);1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIBRJAPRVDQLW-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![exo-cis-(+/-)-1-(N-tert.-Butyl-carbonyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310548.png)
![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6310552.png)
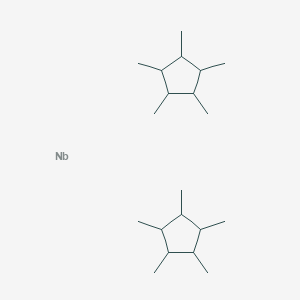
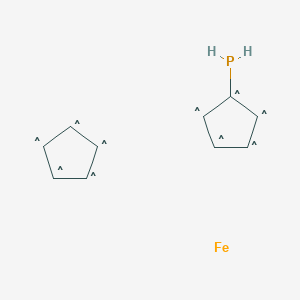
![Perallyloxycucurbit[6]uril (AOCB[6]) potassium sulfate, 94% mod](/img/structure/B6310600.png)
![1-{(2S)-1-[(11bS)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]propan-2-yl}-3-phenylurea, 97%](/img/structure/B6310602.png)


![1-{(1S,2R)-1-[(11bR)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6310618.png)

